![molecular formula C25H22F3N5O2 B2399871 9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one CAS No. 1326879-97-3](/img/structure/B2399871.png)
9-(4-butoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For example, trifluoromethyl ketones are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons . Additionally, pyrazole fused heterocycles can be synthesized via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The trifluoromethyl group could potentially undergo reactions involving nucleophilic substitution or addition, while the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one core could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
- The trifluoromethyl group (CF₃) is increasingly important in pharmaceuticals, agrochemicals, and materials. This compound can serve as a precursor for trifluoromethylation reactions, where the CF₃ group is introduced into organic molecules. Such reactions are valuable for modifying drug candidates, agrochemicals, and functional materials .
- The activation of C–F bonds in organic synthesis is challenging due to the strong C–F bond. Trifluoromethyl-containing compounds, like the one , provide an interesting starting point for studying selective C–F bond activation. Researchers explore methods to break the C–F bond selectively, leading to the synthesis of diverse fluorinated compounds .
Trifluoromethylation Reactions
C–F Bond Activation Studies
properties
IUPAC Name |
11-(4-butoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N5O2/c1-2-3-13-35-20-9-7-18(8-10-20)21-15-22-23-30-33(24(34)31(23)11-12-32(22)29-21)16-17-5-4-6-19(14-17)25(26,27)28/h4-12,14-15H,2-3,13,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQPDJMKRHVZPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC(=CC=C5)C(F)(F)F)C3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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